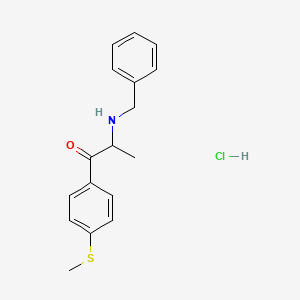

4-Methylthio-N-benzylcathinone hydrochloride

Description

4-Methylthio-N-benzylcathinone (hydrochloride) is a synthetic cathinone derivative characterized by a methylthio (-SMe) substituent at the phenyl ring’s para position and a benzylamine moiety. This article compares 4-methylthio-N-benzylcathinone (hydrochloride) with its closest analogs based on substituent effects, physicochemical properties, and applications.

Properties

Molecular Formula |

C17H20ClNOS |

|---|---|

Molecular Weight |

321.9 g/mol |

IUPAC Name |

2-(benzylamino)-1-(4-methylsulfanylphenyl)propan-1-one;hydrochloride |

InChI |

InChI=1S/C17H19NOS.ClH/c1-13(18-12-14-6-4-3-5-7-14)17(19)15-8-10-16(20-2)11-9-15;/h3-11,13,18H,12H2,1-2H3;1H |

InChI Key |

WIKMCPFLMZZHGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)SC)NCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The most widely documented method for synthesizing 4-methylthio-N-benzylcathinone (hydrochloride) involves reductive amination between 4-(methylthio)propiophenone and benzylamine using sodium triacetoxyborohydride (STAB) as the reducing agent. This one-pot procedure leverages the mild reducing properties of STAB, which selectively reduces imine intermediates without affecting other functional groups, such as the methylthio moiety.

Reaction Conditions and Optimization

-

Solvent System : 1,2-Dichloroethane (DCE) is preferred due to its compatibility with STAB and ability to stabilize ionic intermediates.

-

Catalyst : Acetic acid (1–5 mol%) accelerates imine formation by protonating the carbonyl group of 4-(methylthio)propiophenone, enhancing electrophilicity.

-

Stoichiometry : A 1:1 molar ratio of ketone to amine minimizes dialkylation byproducts. Excess STAB (1.5–2.0 equivalents) ensures complete reduction.

Representative Procedure

-

Dissolve 4-(methylthio)propiophenone (10 mmol) and benzylamine (10 mmol) in DCE (50 mL).

-

Add acetic acid (0.5 mL) and stir at room temperature for 1 hour to form the imine intermediate.

-

Add STAB (15 mmol) portionwise and stir for 12–24 hours.

-

Quench with saturated NaHCO₃, extract with DCM, and concentrate.

-

Purify via recrystallization (ethanol/water) to yield the free base (65–75%).

-

Treat with HCl gas in diethyl ether to form the hydrochloride salt (95% yield).

Key Advantages

-

High functional group tolerance (e.g., methylthio groups remain intact).

-

Reduced side reactions compared to NaBH₃CN or catalytic hydrogenation.

Two-Step Condensation-Reduction Approach

Condensation of 4-(Methylthio)propiophenone with Benzylamine

This method involves initial formation of a Schiff base followed by reduction. While less efficient than reductive amination, it offers better control over intermediate purity.

Step 1: Schiff Base Formation

-

Reagents : 4-(methylthio)propiophenone, benzylamine, molecular sieves (4Å).

-

Yield : 80–85% (isolated as a yellow oil).

Step 2: Borohydride Reduction

-

Reducing Agent : Sodium borohydride (NaBH₄) in methanol at 0°C.

-

Workup : Acidify with HCl, extract, and recrystallize (ethanol) to obtain the hydrochloride salt (60–65% overall yield).

Comparative Analysis of Synthetic Routes

| Method | Reducing Agent | Solvent | Yield (%) | Purity | Key Advantages |

|---|---|---|---|---|---|

| Reductive Amination | STAB | DCE | 65–75 | >98% | One-pot, mild conditions, high selectivity |

| Two-Step Condensation | NaBH₄ | MeOH | 60–65 | 95–97% | Better intermediate control |

Mechanistic Insights

-

STAB-Mediated Reduction : Proceeds via a six-membered transition state where hydride transfer occurs concurrently with protonation of the imine nitrogen.

-

NaBH₄ Reduction : Involves nucleophilic attack by borohydride on the protonated Schiff base, followed by hydrolysis.

Purification and Characterization

Recrystallization

The hydrochloride salt is purified using ethanol/water (3:1), yielding white crystals with a melting point of 192–194°C.

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 2.50 (s, 3H, SCH₃), 3.15 (q, 2H, CH₂NH), 4.45 (s, 2H, NCH₂Ph), 7.30–7.80 (m, 9H, aromatic).

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advancements employ microreactors to enhance heat/mass transfer, reducing reaction times to 2–3 hours and improving yields to >80%.

Green Chemistry Metrics

-

Atom Economy : 82% (reductive amination route).

-

E-Factor : 6.2 (kg waste/kg product), driven by solvent use in purification.

Chemical Reactions Analysis

Types of Reactions

4-Methylthio-N-benzylcathinone (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzylamine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

Chemical Properties and Classification

4-Methylthio-N-benzylcathinone is structurally related to the naturally occurring stimulant khat and is known for its psychoactive properties. It is a crystalline solid and is primarily used in research and forensic contexts due to its classification as a new psychoactive substance .

Scientific Research Applications

-

Toxicological Studies :

- Research into the toxicological effects of synthetic cathinones, including 4-Methylthio-N-benzylcathinone, is critical for understanding their impact on human health. Studies often focus on the physiological responses elicited by these compounds and their potential for addiction.

- A study validated methods for detecting various synthetic cathinones using gas chromatography-mass spectrometry (GC-MS), highlighting the importance of analytical techniques in identifying these substances in biological samples .

-

Forensic Analysis :

- Forensic laboratories utilize compounds like 4-Methylthio-N-benzylcathinone for developing detection methods aimed at identifying NPS in seized materials. The compound's presence can indicate specific patterns of drug use within populations.

- The United Nations Office on Drugs and Crime (UNODC) reports emphasize the need for effective monitoring and regulation of NPS, including synthetic cathinones, to combat their illicit use .

-

Behavioral Studies :

- Investigations into the behavioral effects of synthetic cathinones are ongoing, with researchers examining how these substances influence mood, cognition, and motor function. Such studies are vital for understanding the risks associated with recreational use.

Case Studies and Findings

- Emergence in Drug Markets :

-

Detection Method Validation :

- A study conducted to validate detection methods for synthetic cathinones demonstrated that 4-Methylthio-N-benzylcathinone could be reliably identified at concentrations as low as 5 µg/mL using GC-MS techniques. This validation is crucial for forensic applications where accurate identification is necessary .

- Comparative Analysis :

Mechanism of Action

The mechanism of action of 4-Methylthio-N-benzylcathinone (hydrochloride) involves its interaction with monoamine transporters in the brain. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to heightened alertness, euphoria, and increased energy levels .

Comparison with Similar Compounds

Research Findings and Limitations

- Analytical Utility: The dimethylamino analog’s UV absorbance (λmax 350 nm) is critical for HPLC or GC-MS detection in forensic samples .

- Data Gaps : Pharmacokinetic profiles (e.g., metabolism, receptor binding) for methylthio and methoxy derivatives are absent in the provided evidence, limiting mechanistic insights.

- Synthetic Challenges : Varied substituents (e.g., methoxy vs. methylthio) require distinct synthetic routes, impacting scalability and purity .

Biological Activity

4-Methylthio-N-benzylcathinone (hydrochloride), a synthetic cathinone, is part of a class of compounds known for their stimulant properties. This article delves into its biological activity, mechanisms of action, and potential implications for health and safety.

Chemical Overview

- Chemical Formula : C17H20ClNOS

- Molecular Weight : 317.87 g/mol

- CAS Number : 1049773-86-5

4-Methylthio-N-benzylcathinone is structurally characterized by a methylthio group attached to a benzyl ring, contributing to its unique pharmacological profile. It is often classified under "bath salts," substances that have gained attention due to their psychoactive effects and potential for abuse.

The biological activity of 4-Methylthio-N-benzylcathinone primarily involves its interaction with neurotransmitter systems in the brain, particularly:

- Dopamine Transporters : It inhibits the reuptake of dopamine, leading to increased levels of this neurotransmitter in the synaptic cleft. This mechanism is similar to that of other stimulants and may contribute to its euphoric effects.

- Norepinephrine and Serotonin : Preliminary studies suggest that it may also affect norepinephrine and serotonin levels, although the specific pathways remain less understood.

Biological Effects

Research indicates several biological effects associated with 4-Methylthio-N-benzylcathinone:

- Stimulant Effects : Users report increased energy, alertness, and sociability.

- Adverse Effects : High doses can lead to severe side effects including hyperthermia, tachycardia, agitation, and psychosis. Case studies have documented instances of acute intoxication requiring medical intervention .

Toxicological Profile

The toxicological data on 4-Methylthio-N-benzylcathinone suggest several key points:

Case Studies

Several case studies highlight the clinical challenges associated with synthetic cathinones like 4-Methylthio-N-benzylcathinone:

- Acute Intoxication Cases : A retrospective analysis showed individuals presenting with severe agitation and cardiovascular complications after consumption. Blood analyses confirmed elevated levels of synthetic cathinones, including 4-Methylthio-N-benzylcathinone .

- Long-term Effects : Chronic use has been linked to persistent psychiatric symptoms such as anxiety and paranoia, complicating treatment approaches in emergency settings .

Research Findings

Recent studies have focused on the broader implications of synthetic cathinones:

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 4-Methylthio-N-benzylcathinone (hydrochloride) in a research setting?

- Answer : Synthesis typically involves condensation of 4-methylthiophenylacetone with benzylamine under acidic conditions, followed by hydrochlorination. Characterization should include:

- Structural confirmation : Use NMR (¹H/¹³C) to verify substitution patterns and FT-IR for functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .

- Purity assessment : HPLC with UV detection (λmax ~350 nm for cathinone derivatives) and mass spectrometry (MW = 227.7 g/mol for free base) .

- Crystallinity : X-ray diffraction to confirm salt formation (hydrochloride) and stability .

Q. How can researchers ensure the stability of 4-Methylthio-N-benzylcathinone (hydrochloride) during storage and experimental use?

- Answer :

- Storage : Store at -20°C in airtight, light-protected containers to prevent degradation. Stability data suggest ≥5 years under these conditions .

- Handling : Avoid prolonged exposure to moisture or high temperatures. Pre-weigh aliquots in a controlled environment (e.g., nitrogen glovebox) to minimize hygroscopic effects .

- Stability monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., oxidation of the thioether group) .

Q. What safety protocols are critical when handling 4-Methylthio-N-benzylcathinone (hydrochloride) in vitro?

- Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and tightly sealed goggles. Use respiratory protection (e.g., N95 masks) during powder handling .

- Ventilation : Conduct experiments in a fume hood to avoid inhalation of aerosols or dust.

- Decontamination : Clean spills with ethanol/water mixtures, and dispose of waste via certified hazardous waste channels .

Advanced Research Questions

Q. How can factorial design optimize experimental parameters for studying the pharmacokinetics of 4-Methylthio-N-benzylcathinone (hydrochloride)?

- Answer :

- Variables : Include factors like pH, temperature, and solvent polarity to assess dissolution rates and metabolic stability.

- Kinetic modeling : Use in vitro release studies (e.g., dialysis membranes) and fit data to models (zero-order, Higuchi, or Korsmeyer-Peppas) to identify release mechanisms .

- Example design : A 2³ factorial design evaluating the impact of pH (5.0–7.4), temperature (25–37°C), and ionic strength on solubility .

Q. What strategies resolve contradictions in reported pharmacological data for cathinone derivatives like 4-Methylthio-N-benzylcathinone (hydrochloride)?

- Answer :

- Batch variability : Cross-validate purity (≥98% by HPLC) and salt stoichiometry (e.g., HCl ratio via elemental analysis) to rule out impurities as confounding factors .

- Receptor specificity : Perform competitive binding assays (e.g., dopamine/norepinephrine transporters) with radiolabeled ligands to clarify selectivity profiles .

- Species differences : Compare in vivo metabolic pathways (e.g., cytochrome P450 isoforms) between rodents and humans using liver microsomes .

Q. How can advanced analytical techniques clarify the metabolic fate of 4-Methylthio-N-benzylcathinone (hydrochloride) in vivo?

- Answer :

- Metabolite profiling : Use LC-HRMS to identify phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites in plasma/urine samples.

- Isotopic labeling : Synthesize deuterated analogs to track metabolic pathways via mass shift analysis .

- Tissue distribution : Combine MALDI-IMS (imaging mass spectrometry) with whole-body autoradiography in animal models .

Methodological Considerations

Q. What in vitro models are suitable for assessing the neurotoxic potential of 4-Methylthio-N-benzylcathinone (hydrochloride)?

- Answer :

- Cell lines : Use SH-SY5Y (neuroblastoma) or primary neuronal cultures to measure cytotoxicity (MTT assay), oxidative stress (ROS detection), and apoptosis (caspase-3 activation) .

- Functional assays : Patch-clamp electrophysiology to evaluate effects on ion channels (e.g., hERG for cardiotoxicity risk) .

- Co-culture systems : Incorporate astrocytes or microglia to model neuroinflammation .

Q. How can researchers validate the specificity of antibodies or probes targeting 4-Methylthio-N-benzylcathinone (hydrochloride)?

- Answer :

- Competitive ELISA : Test cross-reactivity with structurally similar cathinones (e.g., 4-MEC, methylone) .

- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) and off-rates to confirm target selectivity .

- Negative controls : Include knockout cell lines or pre-adsorption with excess analyte to confirm signal specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.